![molecular formula C17H18ClN7O B3004850 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920219-25-6](/img/structure/B3004850.png)
2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Synthesis Analysis
1,2,3-Triazoles and their derivatives can be synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .
Chemical Reactions Analysis
1,2,3-Triazoles can undergo various reactions due to their unique structure and properties .
Physical And Chemical Properties Analysis
1,2,3-Triazoles have unique physical and chemical properties due to their structure. They are unsaturated, π-excessive, five-membered heterocycles with a 6π delocalized electron ring system .
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Potential : Pyrazolo[1,5-a]pyrimidines, a class to which this compound is related, have shown promising antimicrobial and antitumor properties. These compounds are noted for their action against certain bacterial and fungal species, and some have exhibited moderate effects in these contexts (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Additionally, related pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor activity against human breast carcinoma cell lines, with several compounds showing moderate to high activity compared to standard drugs (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Antidiabetic Properties
- Potential in Diabetes Treatment : Triazolo-pyridazine derivatives, closely related to the compound , have been synthesized and evaluated for their inhibitory potential on Dipeptidyl peptidase-4 (DPP-4), a target in diabetes treatment. This research indicates the potential of these compounds as antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antifungal and Antibacterial Activity
- Antifungal and Antibacterial Activity : The synthesis of novel pyrazolo[1,5-a]pyrimidines and related compounds has been reported to produce substances with moderate antibacterial and antifungal activities. This suggests a potential role for these compounds in addressing certain microbial infections (Abdel-Mohsen, 2005).
Antihypertensive Agents
- Antihypertensive Agent Development : Compounds related to 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been explored for their potential as antihypertensive agents. Some derivatives in this category have shown promising activity, indicating their potential use in the treatment of high blood pressure (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Mécanisme D'action
Target of Action
It’s known that similar compounds withindole and pyrimidine scaffolds have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which could be a valuable hint for the potential targets of this compound .
Mode of Action
It’s suggested that similar compounds may exert their effects throughintercalation with DNA . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to cell death .
Biochemical Pathways
Compounds with similar structures have been found to have diverse pharmacological properties, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have showncytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anticancer effects.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-12-2-4-13(5-3-12)25-17-15(21-22-25)16(19-11-20-17)24-8-6-23(7-9-24)14(26)10-18/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBIPRJJWOOTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)
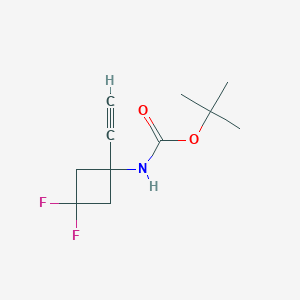
![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)
![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

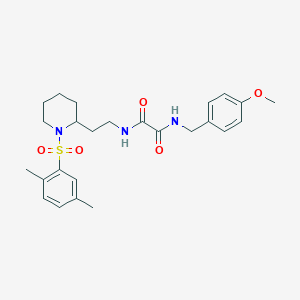
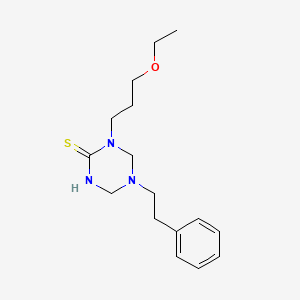

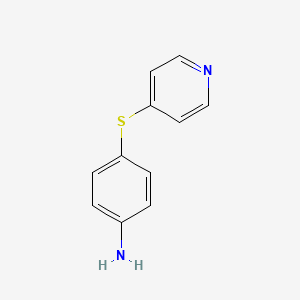
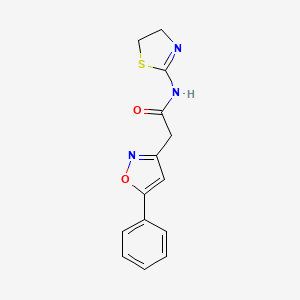

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)